2-azido-N-(2,3-dimethoxybenzyl)acetamide
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Overview
Description
2-Azido-N-(2,3-dimethoxybenzyl)acetamide is a chemical compound with the molecular formula C11H14N4O3. It is a derivative of acetamide and contains an azido group and a 2,3-dimethoxybenzyl moiety. This compound is primarily used in biochemical and proteomics research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2,3-dimethoxybenzyl)acetamide typically involves the reaction of 2,3-dimethoxybenzylamine with azidoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS).
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-N-(2,3-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Azido-N-(2,3-dimethoxybenzyl)acetamide is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 2-azido-N-(2,3-dimethoxybenzyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. This property makes it valuable in studying biological processes and developing targeted therapies.
Comparison with Similar Compounds
2-Azido-N-(2,3-dimethoxybenzyl)acetamide is unique due to its combination of the azido group and the 2,3-dimethoxybenzyl moiety. Similar compounds include:
Azidoacetic acid: Lacks the benzyl group.
2,3-Dimethoxybenzylamine: Lacks the azido group.
N-(2,3-dimethoxybenzyl)acetamide: Lacks the azido group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-azido-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-17-9-5-3-4-8(11(9)18-2)6-13-10(16)7-14-15-12/h3-5H,6-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBAIJDSPSNXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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